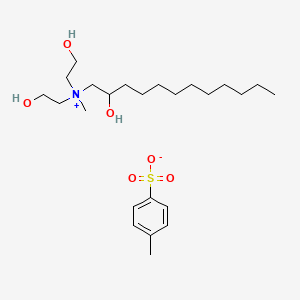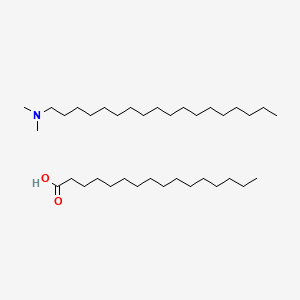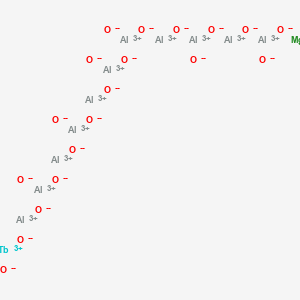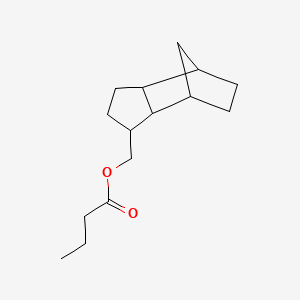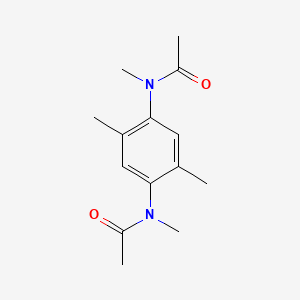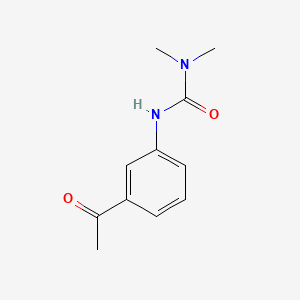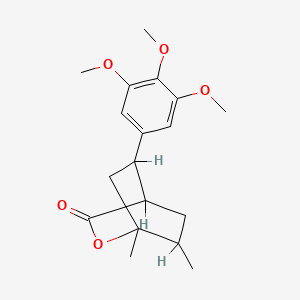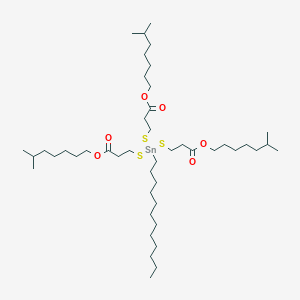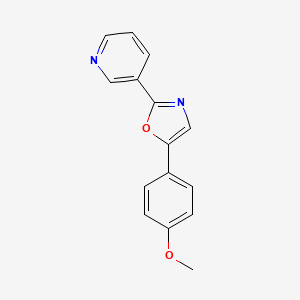
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and butyric anhydride for the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Fluorine substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Selectfluor, diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated steroids, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a model compound for studying steroid chemistry and fluorination reactions.
Biology: To investigate the effects of corticosteroids on cellular processes and immune responses.
Medicine: In the development of new anti-inflammatory and immunosuppressive drugs.
Industry: In the formulation of topical creams and ointments for treating skin conditions
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: 9-Fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Prednisolone: 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is unique due to its specific fluorination pattern and the presence of the butyrate ester, which enhances its lipophilicity and topical efficacy compared to other corticosteroids .
Propiedades
Número CAS |
68791-47-9 |
|---|---|
Fórmula molecular |
C25H33FO6 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H33FO6/c1-4-5-21(31)32-24(20(30)14-27)11-9-17-18-7-6-15-12-16(28)8-10-22(15,2)25(18,26)19(29)13-23(17,24)3/h8,10,12,17-19,27,29H,4-7,9,11,13-14H2,1-3H3/t17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
JMNCBDUSHPYROE-ZLOBPOPUSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



